7-Bromo-2-(tert-butyl)naphthalen-1-ol
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Overview
Description
7-Bromo-2-(tert-butyl)naphthalen-1-ol is an organic compound with the molecular formula C₁₄H₁₅BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a tert-butyl group attached to the naphthalene ring. This compound is primarily used in research and development within the fields of organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tert-butyl)naphthalen-1-ol typically involves the bromination of 2-(tert-butyl)naphthalen-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(tert-butyl)naphthalen-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the tert-butyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of naphthaldehydes or naphthoquinones.
Reduction: Formation of de-brominated or modified naphthalene derivatives.
Scientific Research Applications
7-Bromo-2-(tert-butyl)naphthalen-1-ol is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Material Science: In the development of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Chemical Biology: In the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tert-butyl)naphthalen-1-ol depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop new materials with desirable characteristics. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)naphthalen-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Bromo-1-naphthol: Lacks the tert-butyl group, affecting its steric and electronic properties.
2-Bromo-1-naphthol: Different position of the bromine atom, leading to different reactivity and applications.
Uniqueness
7-Bromo-2-(tert-butyl)naphthalen-1-ol is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific reactivity and steric effects. This combination makes it a valuable intermediate in organic synthesis and material science research.
Properties
CAS No. |
1257832-92-0 |
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Molecular Formula |
C14H15BrO |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
7-bromo-2-tert-butylnaphthalen-1-ol |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)12-7-5-9-4-6-10(15)8-11(9)13(12)16/h4-8,16H,1-3H3 |
InChI Key |
IXWOIPRSINXPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=CC(=C2)Br)C=C1)O |
Origin of Product |
United States |
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